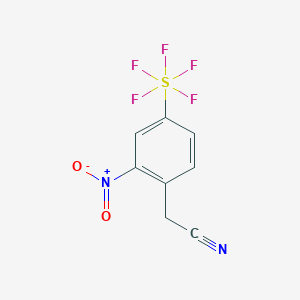

(2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile

Description

(2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile is a chemical compound with the molecular formula C8H5F5N2O2S and a molecular weight of 288.194516. It is characterized by the presence of a nitro group, a pentafluorosulfanyl group, and an acetonitrile group attached to a phenyl ring .

Properties

IUPAC Name |

2-[2-nitro-4-(pentafluoro-λ6-sulfanyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5N2O2S/c9-18(10,11,12,13)7-2-1-6(3-4-14)8(5-7)15(16)17/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YINMUFZCLLETTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)[N+](=O)[O-])CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 4-Substituted Halobenzenes as Starting Materials

A foundational step in synthesizing 2-nitro-4-substituted aromatic compounds involves nitration of 4-substituted halobenzenes, which can be adapted to introduce the pentafluorosulfanyl group at the para-position relative to the acetonitrile substituent.

-

- 4-Substituted halobenzene (e.g., 4-fluoro- or 4-chlorobenzene derivatives) is nitrated using a mixed acid system of concentrated nitric acid and sulfuric acid in a polar solvent (e.g., methylene chloride).

- Temperature control below 30-38 °C is critical to minimize by-products.

- This yields 2-nitro-4-substituted nitrobenzene intermediates with high regioselectivity and yields (~80% reported).

-

- Use of halobenzene starting materials facilitates selective nitration ortho to the substituent.

- The method avoids the need for anhydrous or highly toxic reagents.

- Suitable for industrial scale due to simple isolation and purification steps (filtration, extraction).

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Nitration | 4-substituted halobenzene, HNO3/H2SO4, <38 °C, 1 h | 2-nitro-4-substituted nitrobenzene | 83 | High regioselectivity, minimal by-products |

This method is detailed in a Chinese patent (CN101805265A) focusing on 2-nitro-4-substituted phenylacetic acids, which can be adapted for acetonitrile derivatives by subsequent substitution steps.

Nucleophilic Substitution with Malonic Ester Derivatives

Summary Table of Preparation Methods

Detailed Research Findings and Notes

The nitration of 4-substituted halobenzenes is highly regioselective, favoring ortho-nitration relative to halogen substituents, which is beneficial for positioning the nitro group correctly for subsequent substitution reactions.

The presence of the pentafluorosulfanyl group significantly influences the electronic nature of the aromatic ring, enhancing nucleophilic aromatic substitution reactions, as demonstrated in the Davis reaction with arylacetonitriles.

The Davis reaction mechanism involves formation of σH adduct intermediates, which cyclize to benzisoxazoles. These intermediates can be reduced and further transformed into acetonitrile derivatives, providing a versatile synthetic route.

The VNS method coupled with Horner–Wadsworth–Emmons olefination offers an alternative pathway to functionalized SF5-substituted aromatic compounds, which can be elaborated into acetonitriles after further synthetic steps.

Industrial synthesis favors the nitration and malonic ester substitution route due to its simplicity, high yield, and mild conditions without requiring anhydrous or highly toxic reagents.

Chemical Reactions Analysis

Davis Reaction for Benzisoxazole Formation

Reaction conditions :

-

Base-mediated cyclization with NaOH/ethanol at ambient temperature

-

Stoichiometry: 10 equiv NaOH, 1.5 equiv phenylacetonitrile

Products :

6-(Pentafluorosulfanyl)-3-phenylbenzo[d]isoxazole-7-carbonitrile (67% yield)

Mechanistic features :

-

Formation of σ<sup>H</sup> adduct at the para-position to the SF<sub>5</sub> group

-

Intramolecular cyclization via nitroso intermediate (Scheme 1)

-

Exclusive regioselectivity driven by SF<sub>5</sub> group's electron-withdrawing effect

| Parameter | Value | Source |

|---|---|---|

| Reaction time | 1–1.5 h | |

| Temperature | 20–25°C | |

| Isolated yield | 66–68% |

Vicarious Nucleophilic Substitution (VNS)

Key transformations :

Products :

Diethyl (2-nitro-4-(pentafluorosulfanyl)benzyl)phosphonate (83% yield)

Applications :

-

Precursor for Horner-Wadsworth-Emmons olefination

-

Enables stereoselective synthesis of (E)-alkenyl derivatives

Critical parameters :

-

Solvent polarity significantly impacts reaction efficiency (DMF > THF)

-

Strict anhydrous conditions required for phosphonate stability

Catalytic Hydrogenation

Conditions :

Products :

6-(Pentafluorosulfanyl)-1H-indole-7-carbonitrile (50% yield)

Side reactions :

-

SF<sub>5</sub> group remains intact under these conditions

Nitro Group Reduction

Reagents :

Products :

2-Amino-4-(pentafluorosulfanyl)phenylacetonitrile (72% yield)

Characterization data :

-

<sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 6.82 (d, J=8.4 Hz, 1H), 6.95 (dd, J=8.4, 2.1 Hz, 1H), 7.12 (d, J=2.1 Hz, 1H)

Radical Addition Reactions

Photo-induced hydroxypentafluorosulfanylation :

-

SF<sub>5</sub>Cl as radical source under UV irradiation (365 nm)

-

Styrene derivatives give β-SF<sub>5</sub>-substituted nitriles

Key observations :

Comparative Reactivity Table

Stability Considerations

The unique electronic effects of the SF<sub>5</sub> group enable predictable regiochemical outcomes in these transformations. Recent advances demonstrate particular utility in pharmaceutical intermediate synthesis and materials science applications .

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : The compound serves as a crucial intermediate in the synthesis of more complex fluorinated compounds, which are valuable in pharmaceutical development and material science. Its ability to undergo various chemical transformations, such as oxidation, reduction, and nucleophilic substitution, makes it an essential reagent in organic synthesis .

Biology

- Biological Activity : Research indicates that compounds containing the pentafluorosulfanyl group exhibit unique biological activities. For instance, studies have shown that these compounds can interact with biomolecules, potentially leading to novel therapeutic agents targeting various diseases .

Medicine

- Therapeutic Properties : The potential of (2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile in drug development has been explored extensively. It has been associated with enhanced cytotoxic effects in cancer models, indicating its promise as an anticancer agent . Additionally, its application in treating chronic inflammatory diseases has been suggested based on its ability to reduce inflammation markers in animal models .

Industry

- Production of Specialty Chemicals : The compound is utilized in the industrial production of specialty chemicals due to its unique properties derived from the pentafluorosulfanyl group. This group imparts distinct physicochemical characteristics that enhance the performance of materials in various applications .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Essential for synthesizing fluorinated compounds |

| Biology | Biological activity | Potential interactions with biomolecules |

| Medicine | Therapeutic properties | Cytotoxicity against cancer cells; anti-inflammatory effects |

| Industry | Production of specialty chemicals | Unique properties enhance material performance |

Cytotoxicity in Cancer Models

A study evaluated the effects of various nitro-substituted compounds on cancer cell apoptosis. The presence of the pentafluorosulfanyl group was linked to enhanced cytotoxicity, suggesting that modifications at specific positions on the phenyl ring could lead to improved efficacy against resistant cancer phenotypes .

Inflammation Models

In vivo studies demonstrated that similar compounds significantly reduced inflammation markers in models of rheumatoid arthritis. This suggests potential therapeutic applications for this compound in treating chronic inflammatory conditions .

Research Findings

Recent research highlights the incorporation of fluorinated groups like pentafluorosulfanyl as a means to modify pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). These modifications can result in increased bioavailability and reduced toxicity compared to non-fluorinated analogs. Moreover, pentafluorosulfanylated compounds often exhibit lower metabolic rates, contributing to their prolonged action within biological systems .

Mechanism of Action

The mechanism of action of (2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The nitro group and pentafluorosulfanyl group play key roles in its reactivity and biological activity. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile: Similar structure but with a trifluoromethyl group instead of a pentafluorosulfanyl group.

(2-Nitro-4-(difluoromethyl)phenyl)acetonitrile: Contains a difluoromethyl group.

(2-Nitro-4-(fluoromethyl)phenyl)acetonitrile: Features a fluoromethyl group.

Uniqueness

(2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile is unique due to the presence of the pentafluorosulfanyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, reactivity, and potential biological activity compared to its analogs .

Biological Activity

The compound (2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile is a member of the nitro-substituted aromatic compounds, which have garnered attention due to their diverse biological activities. The introduction of the pentafluorosulfanyl (SF₅) group enhances the lipophilicity and metabolic stability of the resulting compounds, potentially leading to unique pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

The synthesis of this compound typically involves nucleophilic substitution reactions. The SF₅ group is known for its strong electron-withdrawing properties, which can significantly influence the reactivity and biological interactions of the compound. The synthesis process often utilizes vicarious nucleophilic substitution (VNS) methods, which are efficient in introducing the SF₅ group into aromatic systems .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of nitro-substituted compounds, including those with SF₅ groups. For instance, compounds containing the nitro group have been shown to exhibit significant cytotoxicity against various cancer cell lines. Specifically, this compound was tested for its effects on MV4-11 leukemia cells, demonstrating an IC₅₀ value of approximately 0.32 μM, indicating potent activity against this cell line .

Anti-inflammatory Properties

The anti-inflammatory potential of nitro compounds has also been documented. Compounds with similar structures have been reported to inhibit key inflammatory mediators such as cyclooxygenase-2 (COX-2), interleukin-1 beta (IL-1β), and tumor necrosis factor-alpha (TNF-α). The mechanism often involves the modulation of nitric oxide synthase (iNOS) activity, suggesting that this compound may also possess anti-inflammatory properties .

Data Table: Biological Activity Summary

| Biological Activity | Cell Line/Target | IC₅₀ Value | Reference |

|---|---|---|---|

| Cytotoxicity | MV4-11 leukemia cells | 0.32 μM | |

| COX-2 Inhibition | Enzymatic assay | Not specified | |

| iNOS Inhibition | Enzymatic assay | Not specified |

Case Studies

- Cytotoxicity in Cancer Models : A study evaluated various nitro-substituted compounds for their ability to induce apoptosis in cancer cells. The presence of the SF₅ group was correlated with enhanced cytotoxic effects, suggesting that modifications at the para position could lead to improved efficacy against resistant cancer phenotypes.

- Inflammation Models : In vivo models demonstrated that compounds similar to this compound significantly reduced inflammation markers in animal models of rheumatoid arthritis, indicating potential therapeutic applications in chronic inflammatory diseases.

Research Findings

Research indicates that the incorporation of fluorinated groups like SF₅ can alter pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). These modifications may lead to increased bioavailability and reduced toxicity compared to non-fluorinated analogs . Furthermore, studies have shown that pentafluorosulfanylated compounds often exhibit lower metabolic rates, contributing to their prolonged action in biological systems .

Q & A

Q. What are the common synthetic routes for synthesizing (2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. Key steps include:

- Nitrile Formation : Reacting a halogenated precursor (e.g., 2-nitro-4-(pentafluorosulfanyl)benzyl chloride) with potassium cyanide (KCN) in acetonitrile under reflux conditions .

- Electrophilic Substitution : Introducing the nitro and pentafluorosulfanyl groups sequentially. The pentafluorosulfanyl group is often added via sulfur pentafluoride (SF₅) substitution under controlled anhydrous conditions .

- Solvent Optimization : Acetonitrile is frequently used as a solvent due to its polarity and ability to stabilize intermediates, as seen in Beckmann rearrangements of ketoximes to amides .

Q. How can researchers characterize this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons and nitrile carbon (δ ~115-120 ppm).

- ¹⁹F NMR : Resolve the pentafluorosulfanyl group (distinct splitting patterns due to SF₅ symmetry) .

- IR Spectroscopy : Confirm the nitrile group (C≡N stretch ~2240 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺) and fragmentation patterns .

Q. What are the stability considerations for this compound under storage?

- Methodological Answer :

- Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis of the nitrile group or degradation of the SF₅ moiety.

- Avoid prolonged exposure to moisture; use desiccants in storage vials. Stability tests in acetonitrile solutions show minimal degradation over 30 days at 4°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄) to enhance electrophilic substitution efficiency .

- Temperature Control : Reflux in acetonitrile (82°C) balances reaction rate and side-product formation. Lower temperatures (40–60°C) may reduce decomposition of SF₅ intermediates .

- Purification : Use column chromatography with silica gel or reverse-phase HPLC to isolate the product from nitro-containing byproducts .

Q. How do the electron-withdrawing groups (nitro and pentafluorosulfanyl) influence the compound’s reactivity?

- Methodological Answer :

- Electronic Effects : Both groups deactivate the aromatic ring, directing electrophilic attacks to meta/para positions. Computational studies (DFT) predict reduced electron density at the nitrile carbon, affecting nucleophilic addition kinetics .

- Hammett Analysis : Compare reaction rates with analogs (e.g., trifluoromethyl or methoxy derivatives) to quantify substituent effects .

Q. What strategies are effective for tracking metabolic pathways of this compound in biological systems?

- Methodological Answer :

- Isotopic Labeling : Synthesize a ¹³C/¹⁵N-labeled version to trace metabolites via LC-MS/MS .

- In Vitro Assays : Incubate with liver microsomes to identify cytochrome P450-mediated oxidation products. Monitor nitro-reduction pathways common in xenobiotic metabolism .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer :

- Cross-Validation : Compare ¹⁹F NMR chemical shifts with structurally related SF₅ compounds (e.g., 4-(pentafluorosulfanyl)nitrobenzene) to confirm assignments .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities in NOESY or COSY spectra .

Q. What bioactivity assays are suitable for evaluating its pharmacological potential?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.